Cholestane-3,5,6-triol is primarily derived from cholesterol through enzymatic oxidation processes. It is classified as a sterol and an oxysterol, which are oxidation products of cholesterol that play crucial roles in cellular functions and signaling pathways. The compound is known for its presence in various biological systems, including human plasma and tissues, where it acts as a neuroprotectant and influences lipid metabolism .
The synthesis of cholestane-3,5,6-triol can be achieved through several methods. One notable method involves the enzymatic conversion of cholesterol using specific enzymes such as cholesterol 5α-reductase and cholesterol 24-hydroxylase. Additionally, chemical synthesis routes have been explored, including:
Parameters such as temperature, pH, and reaction time are critical for optimizing yield and purity during the synthesis process.
Cholestane-3,5,6-triol has a complex molecular structure characterized by three hydroxyl groups at positions 3, 5, and 6 on the cholestane backbone. The molecular formula is , with a molecular weight of approximately 414.67 g/mol. Its structural features include:
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm its structure and purity .
Cholestane-3,5,6-triol participates in various chemical reactions that highlight its reactivity as an oxysterol:
These reactions are vital for understanding its role in cellular processes and potential therapeutic applications.
The mechanism of action of cholestane-3,5,6-triol is multifaceted:
Cholestane-3,5,6-triol possesses distinct physical and chemical properties:
These properties influence its handling in laboratory settings and potential formulations for therapeutic use.
Cholestane-3,5,6-triol has several scientific applications:
Cholestane-3,5,6-triol (C₂₇H₄₈O₃; molecular weight 420.7 g/mol) is a polyhydroxylated sterol derivative characterized by a cholestane backbone and hydroxyl groups at positions 3, 5, and 6 of the steroid ring system. Its IUPAC name is (3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[α]phenanthrene-3,5,6-triol [10]. The compound’s hydrophobicity (logP ≈ 6.2) and low water solubility stem from its tetracyclic hydrocarbon skeleton and isooctyl side chain. Polar surface area (60.7 Ų) and hydroxyl group positioning enable specific molecular interactions, including hydrogen bonding and metal coordination [10].
Eight stereoisomers exist due to chiral centers at C-3, C-5, and C-6, with ring junction configurations (A/B trans or cis) critically influencing biological activity. The 3β,5α,6β-triol isomer (IUPAC: [3β,5α,6β]-trihydroxycholestane; CAS 1253-84-5) dominates biomedical research due to its natural abundance and commercial availability. Other isomers—including 3α,5α,6α; 3α,5α,6β; and 3β,5β,6α—remain synthetically challenging and biologically underexplored [3] [10]. The 3β,5α,6β configuration adopts a rigid chair conformation in the A-ring, with equatorial 3β-OH and axial 6β-OH groups, while the 5α-OH bridges axial and equatorial orientations. This spatial arrangement facilitates distinct membrane interactions and protein binding compared to isomers like 3β,5β,6β-triol, where A/B ring fusion induces ring puckering [3].
Table 1: Stereochemical Variants of Cholestane-3,5,6-triol
Stereoisomer Designation | Ring A/B Junction | C-3 Configuration | C-5 Configuration | C-6 Configuration | Natural Occurrence |
---|---|---|---|---|---|
3β,5α,6β-triol | trans | β (equatorial) | α (pseudoaxial) | β (axial) | Predominant |
3α,5α,6β-triol | trans | α (axial) | α (pseudoaxial) | β (axial) | Synthetic |
3β,5β,6β-triol | cis | β (equatorial) | β (pseudoequatorial) | β (pseudoequatorial) | Trace |
3α,5β,6α-triol | cis | α (pseudoequatorial) | β (pseudoequatorial) | α (axial) | Synthetic |
Remaining four isomers not listed due to negligible biological characterization [3] [10].
Large-scale synthesis of cholestane-3,5,6-triol isomers historically faced challenges due to complex stereocontrol. The 3β,5α,6β-triol isomer occurs naturally but at low concentrations, driving demand for efficient synthesis. A breakthrough method utilizes 4,5-epoxycholestane-3,6-diol diastereomers as precursors. Stereoselective epoxide cleavage via lithium aluminum hydride (LiAlH₄) reduction generates specific triol isomers through trans-diaxial ring opening under SN₂ conditions. This reaction proceeds with inversion at C-5, producing gram-scale yields (>85%) of all eight stereoisomers without chromatography for most products [3].
Key advantages of this route include:
Commercial production remains limited. Sigma-Aldrich offers 3β,5α,6β-triol (AldrichCPR PH004888) as a "rare chemical" without analytical certification, reflecting synthesis challenges [8] [9]. Evitachem supplies it (EVT-312066) for research, emphasizing non-therapeutic use [10].
Table 2: Production Methods for Cholestane-3,5,6-triol Isomers
Method | Starting Material | Key Reagent/Condition | Primary Isomer(s) | Yield | Scale Demonstrated |
---|---|---|---|---|---|
Epoxide Cleavage | 4,5-Epoxycholestane-3,6-diols | LiAlH₄, anhydrous THF, −78°C | All eight isomers | 85–92% | Multigram (≤15 g) |
Cholesterol Oxidation | Cholesterol | Photooxidation or m-CPBA | 3β,5α,6β-triol | 10–30% | Milligram |
Biotransformation | Cholesterol | Cytochrome P450 enzymes | 3β,5α,6β-triol | Variable | Not scaled |
Cholestane-3β,5α,6β-triol primarily forms enzymatically from cholesterol via two oxidative pathways:
Enzymatic regulation is tissue-specific:
Feedback inhibition occurs via oxysterol-binding proteins (OSBPs), which sequester triol and suppress cholesterol synthesis enzymes (e.g., HMG-CoA reductase). This positions triol as a regulatory metabolite in cholesterol homeostasis [4] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2